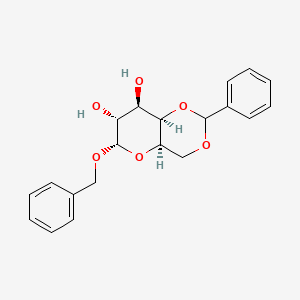

苄基 4,6-O-亚苄基-α-D-吡喃半乳糖苷

描述

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is a compound that is widely used in the field of biomedicine . It has attracted significant attention due to its potential for alleviating a range of afflictions, from malignancies to metabolic disorders and neuronal anomalies .

Synthesis Analysis

The synthesis of Benzyl 4,6-O-benzylidene-a-D-galactopyranoside involves regioselective uniform protection/deprotection strategies . For instance, 1,2:3,4-di-O-benzylidene-D-galactopyranose can be synthesized from D-galactose using benzaldehyde and ZnCl2 .

Molecular Structure Analysis

The molecular formula of Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is C20H22O6 . The compound has a complex structure with multiple hydroxyl groups, which makes it a challenge in carbohydrate chemistry .

Chemical Reactions Analysis

The chemical reactions involving Benzyl 4,6-O-benzylidene-a-D-galactopyranoside are complex and require a specialized knowledge of various protecting groups, reaction conditions for their installation and removal, and application strategies to different sugar series .

Physical and Chemical Properties Analysis

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside has a molecular weight of 358.4 g/mol . It has a complex structure with multiple hydroxyl groups .

科学研究应用

合成和衍生物

苄基 4,6-O-亚苄基-α-D-吡喃半乳糖苷已用于碳水化合物化学中的各种合成途径。它作为合成其他化合物的中间体的用途值得注意。例如,它已有效地用于合成 2-脱氧-4,6-O-亚苄基吡喃半乳糖苷,这反过来是制备 2,3-和 2,6-二脱氧吡喃半乳糖苷的关键(丁等人,2012)。此外,它还参与了导致酰基迁移的反应,例如将苄基 3-O-苯甲酰-4,6-O-亚苄基-β-d-吡喃半乳糖苷转化为 2-苯甲酸酯(奇滕登和布坎南,1969)。

反应性和稳定性研究

研究还集中在了解吡喃半乳糖苷的亚苄基衍生物的反应性和稳定性。对 3-O-苄基-和 2,3-二-O-苄基-4,6-O-亚苄基己吡喃糖苷等衍生物的开环研究提供了对这些化合物在各种条件下的化学行为的见解(Lipták、Jodál 和 Nánási,1975)。

碳水化合物化学和糖基化

碳水化合物化学中的重要研究涉及在复杂碳水化合物结构的合成中使用苄基 4,6-O-亚苄基-α-D-吡喃半乳糖苷。这包括它在合成各种半乳糖衍生物中的应用及其在糖基化过程中的作用。例如,它已用于合成 2-O-苄基-D-半乳糖及其衍生物(施耐德、袁和弗劳尔斯,1974)。此外,它在亚苄基缩醛的区域选择性打开中的应用突出了其在更精细的碳水化合物合成技术中的效用(达拉等人,2014)。

作用机制

Target of Action

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is a compound that has been utilized in the realm of biomedicine . .

Mode of Action

It is known that benzylidene acetals, a group to which this compound belongs, play a significant role in synthetic carbohydrate chemistry . They form a new chiral center during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

It is known that benzylidene acetals are important intermediates in the preparation of various sugars .

Result of Action

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside has been noted for its potential in assuaging an array of afflictions, ranging from malignancies to metabolic maladies and neuronal anomalies . .

生化分析

Biochemical Properties

Benzyl 4,6-O-benzylidene-a-D-galactopyranoside is a chiral building block and an important intermediate in the preparation of various sugars . It has been found to have broad application in synthetic carbohydrate chemistry . The bulky phenyl substituent in the molecule adopts predominantly the thermodynamically more stable equatorial orientation .

Temporal Effects in Laboratory Settings

It’s known that the compound has a melting point of 164-165 °C (lit.) and should be stored at 2-8°C .

属性

IUPAC Name |

(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18+,19?,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-AKDAEUIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

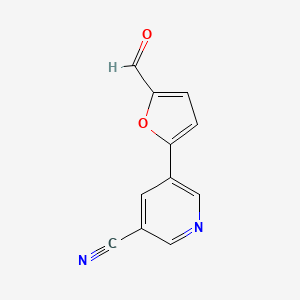

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B3272988.png)

![1-Azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B3273020.png)

![4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane](/img/structure/B3273062.png)